
2-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antineoplastic Activities
The synthesis of nicotinamide derivatives, including compounds with methoxy groups, has been explored for their antineoplastic (anti-cancer) activities. Research has shown that modifications of the nicotinamide structure, such as the addition of methoxy groups, can influence the compound's biological activity against cancer cells. For example, some 6-substituted nicotinamides have shown moderate activity against leukemia, suggesting potential therapeutic applications in cancer treatment (Ross, 1967).
Role in Metabolic Pathways
Nicotinamide and its derivatives play a critical role in the regulation of metabolic pathways. The study of nicotinamide N-methyltransferase (NNMT) and its interaction with nicotinamide derivatives like "2-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide" can shed light on the metabolic and epigenetic changes associated with diseases such as cancer and metabolic disorders. NNMT's overexpression in various human cancers highlights its potential as a target for therapeutic intervention, with research indicating its impact on the methylation potential of cancer cells and subsequent alterations in the epigenetic state and expression of pro-tumorigenic genes (Ulanovskaya, Zuhl, & Cravatt, 2013).
Herbicidal Activity and SAR Study
The chemical structure of "this compound" provides a foundation for the development of novel herbicides. Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has demonstrated significant herbicidal activity against various plant species. This indicates the potential of nicotinamide derivatives in agricultural applications, where the specific interactions with plant biology can lead to the development of effective weed control agents (Yu et al., 2021).
Enzymatic Assays and Biochemical Properties
Nicotinamide derivatives are used in enzymatic assays to study the activity and properties of enzymes like nicotinamide N-methyltransferase. These studies are crucial for understanding the biochemical properties of enzymes, their role in human physiology, and their implications in diseases. By examining the interaction of enzymes with nicotinamide derivatives, researchers can elucidate the mechanisms of action and potentially identify targets for drug development (Rini et al., 1990).
Mecanismo De Acción
Target of Action
The primary target of 2-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide Similar compounds have been found to be effective inhibitors of poly (adp-ribose) polymerase .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been associated with the inhibition of poly (adp-ribose) polymerase, which plays a crucial role in dna repair and programmed cell death .
Result of Action
The molecular and cellular effects of This compound Related compounds have been associated with anti-cancer effects .
Análisis Bioquímico
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)nicotinamide is not well-defined. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound may vary with different dosages, with potential threshold effects observed in these studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It is possible that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-23-16-12(7-4-8-17-16)14(21)18-9-13-10-5-2-3-6-11(10)15(22)20-19-13/h2-8H,9H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWGTQLLRQJXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[(4-bromophenyl)amino]-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one](/img/structure/B2578163.png)
![methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2578164.png)
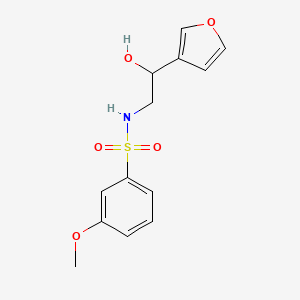
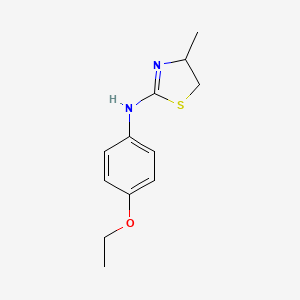
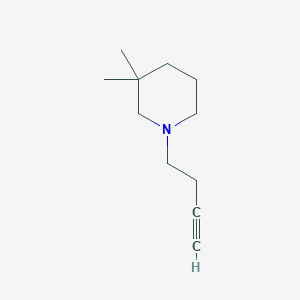
![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
![3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2578180.png)
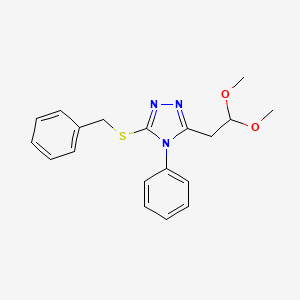
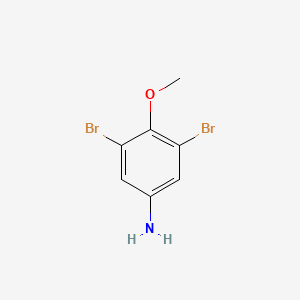

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)
![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)
